(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate
Overview
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a unique structure that combines a thiophene ring, an isoxazole ring, and a fluorophenoxy group, making it a subject of interest for researchers exploring new chemical entities with diverse functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the thiophene ring via a cross-coupling reaction. The final step involves esterification to attach the fluorophenoxyacetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate has several scientific research applications, including:
Biology: Researchers explore its biological activity, including potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in drug discovery and development.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known for its ability to interact with various enzymes and receptors, potentially modulating their activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity, while the thiophene ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 2-(isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide, exhibit diverse biological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid have been studied for their antimicrobial and anti-inflammatory properties.
Fluorophenoxy Derivatives: Compounds containing fluorophenoxy groups, such as 2-(2-fluorophenoxy)acetic acid, are known for their potential therapeutic applications.
Uniqueness
What sets (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. The presence of the thiophene, isoxazole, and fluorophenoxy groups in a single molecule allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4S/c17-12-4-1-2-5-13(12)20-10-16(19)21-9-11-8-14(22-18-11)15-6-3-7-23-15/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTMFIYZZDHGFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CS3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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